molecular formula C11H8BrNO2 B1376512 3-Bromoquinolin-6-yl acetate CAS No. 1022151-47-8

3-Bromoquinolin-6-yl acetate

Número de catálogo: B1376512
Número CAS: 1022151-47-8
Peso molecular: 266.09 g/mol
Clave InChI: ZXPMRDCMTBPCLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-6-yl acetate typically involves the acetylation of 3-bromoquinoline. One common method is the reaction of 3-bromoquinoline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. Industrial processes may also employ continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromoquinolin-6-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The acetate group can be reduced to yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include 3-bromoquinolin-6-yl alcohol.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromoquinolin-6-yl acetate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block in organic synthesis and is utilized in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of quinoline-based molecules. It is also investigated for its potential pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mecanismo De Acción

The mechanism of action of 3-Bromoquinolin-6-yl acetate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Uniqueness: 3-Bromoquinolin-6-yl acetate is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Actividad Biológica

3-Bromoquinolin-6-yl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H8_8BrNO2_2 and features a bromine atom at the 3-position of the quinoline ring, which is known for its diverse pharmacological properties. The presence of the acetate group enhances its solubility and bioavailability, making it a suitable candidate for biological testing.

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by acetylation. Various methods have been reported in literature, focusing on optimizing yields and purity. For example, a recent study demonstrated an efficient synthetic route that yielded high-purity compounds suitable for biological assays .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study investigated several quinoline analogs against breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7) using the MTT assay. Compounds similar to this compound showed promising antiproliferative effects, with IC50_{50} values ranging from 8.50 to 12.51 μM against MCF-7 cells .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
5kMCF-78.50Induces apoptosis via PARP cleavage
5lMCF-712.51Cell cycle arrest in G2-M phase
3-Br-QAcMDA-MB-231TBDTBD

Antiviral Activity

In addition to anticancer properties, quinoline derivatives have been explored for antiviral activity. A study focused on the optimization of quinoline analogs as antiviral agents against enterovirus D68 (EV-D68). Compounds derived from similar structures exhibited significant antiviral potency, emphasizing the importance of structural modifications in enhancing efficacy . The selectivity index (SI) was calculated to evaluate the safety profile of these compounds.

Table 2: Antiviral Evaluation of Quinoline Derivatives

CompoundEC50_{50} (μM)CC50_{50} (μM)SI (Selectivity Index)
Compound 15TBDTBDTBD
Compound 19TBDTBDTBD

Case Studies

  • Breast Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound effectively inhibited cell proliferation in breast cancer models. The mechanism involved apoptosis induction and cell cycle arrest, highlighting their potential as therapeutic agents in oncology .
  • Antiviral Research : A series of quinoline analogs were tested for their ability to inhibit EV-D68 replication in Rhabdomyosarcoma cell lines. The results indicated that structural modifications significantly influenced antiviral potency, with some compounds achieving nearly ten-fold increases in effectiveness compared to earlier hits .

Propiedades

IUPAC Name

(3-bromoquinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7(14)15-10-2-3-11-8(5-10)4-9(12)6-13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPMRDCMTBPCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738545
Record name 3-Bromoquinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022151-47-8
Record name 3-Bromoquinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoquinolin-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of acetic acid quinolin-6-yl ester (120 g, 0.642 mol) and pyridine (114 mL, 1.41 mol) in 6 L of CCl4 was added Br2 (66 mL, 1.28 mol) dropwise. The mixture was heated to reflux for 2 hours before being cooled to room temperature. The liquid in the flask was decanted and washed with saturated aqueous NaHCO3 and water. The dark solid on the bottom of the flask was partitioned between aqueous NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness in vacuo. The crude product was purified through flash column chromatography eluting with Petroleum Ether/ethyl acetate (10/1˜1/1) to provide 108 g of acetic acid 3-bromo-quinolin-6-yl ester as a yellow solid (63% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinolin-6-yl acetate
Reactant of Route 2
Reactant of Route 2
3-Bromoquinolin-6-yl acetate
Reactant of Route 3
Reactant of Route 3
3-Bromoquinolin-6-yl acetate
Reactant of Route 4
Reactant of Route 4
3-Bromoquinolin-6-yl acetate
Reactant of Route 5
Reactant of Route 5
3-Bromoquinolin-6-yl acetate
Reactant of Route 6
Reactant of Route 6
3-Bromoquinolin-6-yl acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.